Diethyl (3-cyano-2-methylallyl)phosphonate
CAS No.: 82648-70-2
Cat. No.: VC8138591
Molecular Formula: C9H16NO3P
Molecular Weight: 217.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82648-70-2 |
|---|---|
| Molecular Formula | C9H16NO3P |
| Molecular Weight | 217.2 g/mol |
| IUPAC Name | (E)-4-diethoxyphosphoryl-3-methylbut-2-enenitrile |
| Standard InChI | InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/b9-6+ |
| Standard InChI Key | OPUURRZDCJCVGT-RMKNXTFCSA-N |
| Isomeric SMILES | CCOP(=O)(C/C(=C/C#N)/C)OCC |
| SMILES | CCOP(=O)(CC(=CC#N)C)OCC |
| Canonical SMILES | CCOP(=O)(CC(=CC#N)C)OCC |
Introduction
Structural and Molecular Characteristics
Core Functional Groups and Isomerism
Diethyl (3-cyano-2-methylallyl)phosphonate features three critical functional groups:
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Phosphonate ester group: The diethyl phosphonate moiety () confers stability and reactivity, enabling participation in nucleophilic substitutions and phosphorylation reactions .
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Cyano group (): This electron-withdrawing group enhances electrophilic character at the α-carbon, facilitating conjugate additions and cyclization reactions .
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Methylallyl chain: The 2-methylallyl group introduces steric effects and influences isomerism, as the compound exists as a mixture of E and Z isomers .
The interplay of these groups dictates the compound’s physical properties, including solubility in polar aprotic solvents (e.g., THF, DMF) and a boiling point range of 180–190°C under reduced pressure .
Synthetic Methodologies
Coupling Reactions with Phenols and Gilman Reagents
A seminal synthesis route involves the coupling of diethyl 1-(bromomethyl)-2-cyanovinylphosphonate with phenols or Gilman reagents (organocopper compounds). This method, reported by Ben Kraïem et al., yields aryl vinyl ethers and dialkyl-substituted phosphonates in high purity (≥97%) . Key steps include:
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Bromination: Introduction of a bromomethyl group at the vinyl position.
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Nucleophilic substitution: Reaction with phenols (e.g., phenol, cresols) to form aryl vinyl ethers.
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Alkylation: Treatment with Gilman reagents (e.g., ) to install alkyl groups at the cyanocarbon .
This pathway achieves yields exceeding 85% under mild conditions (0–25°C), making it scalable for industrial applications .
Carbanionic Displacement Reactions
Alternative syntheses leverage carbanionic intermediates generated via metallation of nitriles. Iorga et al. demonstrated that reacting acetonitrile derivatives with chlorophosphates in the presence of lithium amide bases (e.g., LiHMDS, LDA) produces cyanomethylphosphonates . For example:
This method allows precise control over steric and electronic effects, enabling the synthesis of branched and linear phosphonates .
Chemical Reactivity and Applications
Nucleophilic and Electrophilic Pathways
The compound’s reactivity is dominated by two sites:
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Phosphonate group: Participates in phosphorylation reactions with alcohols and amines, forming bioactive phosphoramidates or phosphate esters .
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Cyano group: Undergoes hydrolysis to carboxylic acids or reduction to amines, expanding utility in heterocycle synthesis .
Table 1: Representative Reactions of Diethyl (3-Cyano-2-methylallyl)phosphonate
| Reaction Type | Reagents | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Phenols | Aryl vinyl ethers | 85–90 |
| Conjugate addition | Gilman reagents | Alkyl-substituted phosphonates | 88–99 |
| Hydrolysis | Carboxyphosphonates | 75–80 |
Applications in Pharmaceuticals and Agrochemicals
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Antiviral agents: Phosphonate analogs inhibit viral polymerases by mimicking natural phosphate groups .
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Herbicides: The cyano group enhances herbicidal activity by disrupting plant electron transport chains .
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Coordination chemistry: Serves as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles .
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